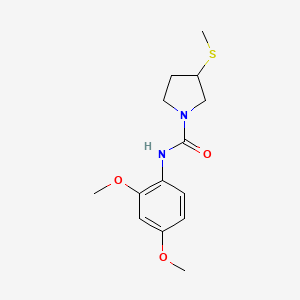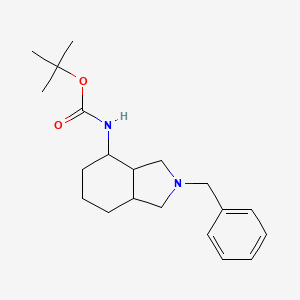
tert-Butyl (2-benzyloctahydro-1H-isoindol-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl (2-benzyloctahydro-1H-isoindol-4-yl)carbamate” is a chemical compound with the CAS Number: 1461706-71-7 . It has a molecular weight of 330.47 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C20H30N2O2/c1-20(2,3)24-19(23)21-18-11-7-10-16-13-22(14-17(16)18)12-15-8-5-4-6-9-15/h4-6,8-9,16-18H,7,10-14H2,1-3H3,(H,21,23) .Applications De Recherche Scientifique
Metalation and Alkylation between Silicon and Nitrogen
Tert-Butyl carbamate derivatives are studied for their ability to undergo metalation between nitrogen and silicon, leading to reactions with a variety of electrophiles. This process is significant in preparing α-functionalized α-amino silanes, showcasing the compound's utility in silicon-based organic synthesis (Sieburth, Somers, & O'hare, 1996).
Hydrogen Bonding in Carbamate Derivatives
Research on carbamate derivatives, including tert-Butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, reveals the role of hydrogen bonds in assembling molecules into a three-dimensional architecture. These findings are crucial for understanding molecular interactions and designing new materials with specific properties (Das et al., 2016).
Synthesis and Application in Sensory Materials
Tert-Butyl carbazole derivatives have been synthesized for gel formation and fluorescence sensing. TCBT, a tert-Butyl moiety-containing compound, demonstrates strong blue light emission and serves as a fluorescent sensory material for detecting volatile acid vapors, highlighting its potential in environmental monitoring and safety applications (Jiabao Sun et al., 2015).
Organic Synthesis Building Blocks
The tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates class has been identified as N-(Boc) nitrone equivalents, showcasing their role as versatile building blocks in organic synthesis. These compounds facilitate the creation of N-(Boc)hydroxylamines, underscoring their importance in synthetic chemistry (Guinchard, Vallée, & Denis, 2005).
Chemoselective Transformation of Amino Protecting Groups
The study on silyl carbamates highlights their application in the chemoselective transformation of amino protecting groups, such as converting N-t-Boc compounds into N-Z compounds. This illustrates the compound's utility in facilitating mild reaction conditions for organic transformations (Sakaitani & Ohfune, 1990).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-(2-benzyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-20(2,3)24-19(23)21-18-11-7-10-16-13-22(14-17(16)18)12-15-8-5-4-6-9-15/h4-6,8-9,16-18H,7,10-14H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLMXOMQRUJOBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC2C1CN(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


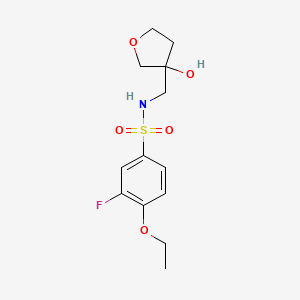
![tert-butyl (1-((2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)amino)-1-oxopropan-2-yl)carbamate](/img/structure/B2728559.png)
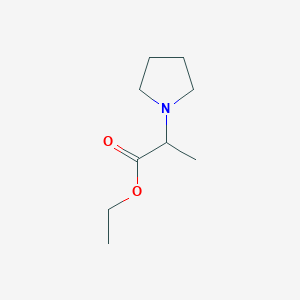
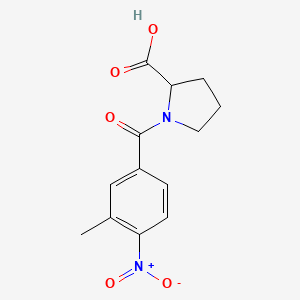
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanone oxalate](/img/structure/B2728563.png)
![N-(2,4-dimethylphenyl)-2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2728565.png)
![N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2728567.png)
![2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2728571.png)
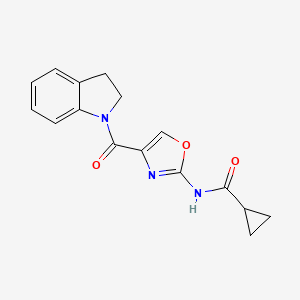

![5-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2728577.png)
